

The GPER Agonist (3aS,4R,9bR)-G-1: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(3aS,4R,9bR)-G-1	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of the selective G protein-coupled estrogen receptor (GPER) agonist, (3aS,4R,9bR)-G-1. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and experimental applications of this compound. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols, and visualizes critical signaling pathways.

Chemical Structure and Properties

(3aS,4R,9bR)-G-1, also known as G-1, is a non-steroidal, high-affinity, and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. Its systematic IUPAC name is (\pm) -1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone.[1] The chemical structure of G-1 is distinct from that of endogenous estrogens, which contributes to its selectivity for GPER over classical nuclear estrogen receptors (ER α and ER β).

Table 1: Chemical Identifiers and Properties of G-1



Property	Value	Reference
CAS Number	881639-98-1	[1]
Molecular Formula	C21H18BrNO3	[1]
Molecular Weight	412.28 g/mol	[1]
IUPAC Name	(±)-1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone	[1]
InChI Key	VHSVKVWHYFBIFJ- HKZYLEAXSA-N	
SMILES	CC(=O)c1ccc2c(c1)N INVALID-LINK [C@H]1CC=C[C@@H]21	_
Appearance	White to off-white solid	_
Purity	≥98% (HPLC)	[1]

Table 2: Solubility of G-1

Solvent	Max Concentration (mg/mL)	Max Concentration (mM)	Reference
DMSO	41.23	100	[1]
Ethanol	Insoluble	Insoluble	
Water	Insoluble	Insoluble	-

Biological Activity and Mechanism of Action

G-1 is a potent and selective agonist of GPER, with a binding affinity (Ki) of 11 nM and an EC50 of 2 nM for GPER-mediated signaling.[1] Crucially, it displays no significant binding activity at ER α and ER β at concentrations up to 10 μ M.[1] This selectivity makes G-1 an



invaluable tool for elucidating the specific roles of GPER in various physiological and pathological processes, independent of classical estrogen receptor signaling.

The activation of GPER by G-1 initiates a variety of rapid, non-genomic signaling cascades. These include the mobilization of intracellular calcium, activation of adenylyl cyclase, and transactivation of the epidermal growth factor receptor (EGFR). These signaling events can influence a wide range of cellular processes, including proliferation, apoptosis, and migration in different cell types.

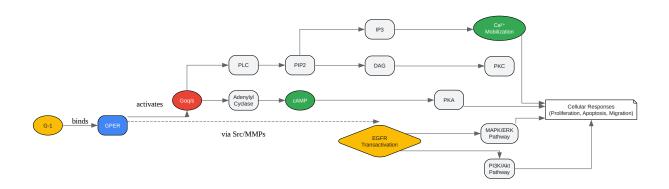
Table 3: Pharmacological Profile of G-1

Parameter	Receptor	Value	Reference
Binding Affinity (Ki)	GPER	11 nM	[1]
ERα	>10,000 nM	[2]	
ERβ	>10,000 nM	[2]	_
Functional Activity (EC50)	GPER (Calcium Mobilization)	2 nM	[1]
ΕRα	No activity up to 10 μΜ	[2]	
ERβ	No activity up to 10 μΜ	[2]	

Signaling Pathways

The binding of G-1 to GPER, a seven-transmembrane G protein-coupled receptor, triggers a cascade of intracellular events. The primary signaling pathways activated by G-1 are depicted below.





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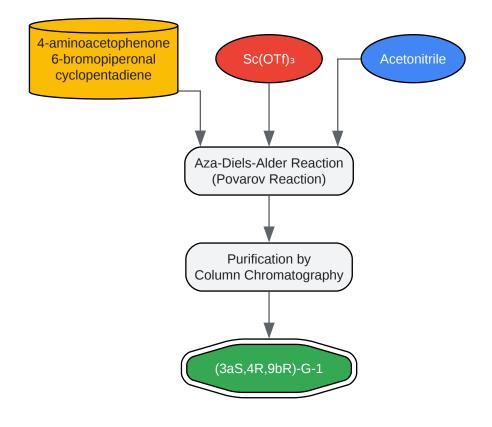
G-1 activated GPER signaling pathways.

Experimental Protocols Chemical Synthesis of G-1

The synthesis of G-1 can be achieved through a multicomponent aza-Diels-Alder reaction. An efficient and diastereoselective method has been described by Burai et al. (2010).

Experimental Workflow for G-1 Synthesis





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Workflow for the synthesis of G-1.

Methodology:

- To a solution of 4-aminoacetophenone in acetonitrile, add trifluoroacetic acid dropwise.
- Add freshly distilled cyclopentadiene, followed by 6-bromopiperonal.
- For a more optimized, higher-yield reaction, scandium(III) triflate (Sc(OTf)₃) can be used as a catalyst in a solvent such as acetonitrile.[3]
- The reaction mixture is stirred at room temperature for a specified period, typically monitored by TLC for completion.
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure G-1.
 [3]



• The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cell-Based Assays

4.2.1. Cell Viability Assay (MTT Assay)

This protocol assesses the effect of G-1 on cell proliferation and viability.

Methodology:

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- G-1 Treatment: Prepare serial dilutions of G-1 in the appropriate cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all wells, including a vehicle control.
- Incubation: Replace the medium with the G-1 dilutions and incubate for the desired time period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
 The absorbance is proportional to the number of viable cells.

4.2.2. Intracellular Calcium Mobilization Assay

This assay measures the ability of G-1 to induce a rapid increase in intracellular calcium, a hallmark of GPER activation.

Methodology:



- Cell Loading: Plate cells expressing GPER and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
- Baseline Measurement: Measure the baseline fluorescence of the cells before the addition of G-1.
- G-1 Addition: Add varying concentrations of G-1 to the cells.
- Kinetic Measurement: Immediately measure the change in fluorescence intensity over time
 using a fluorescence plate reader with kinetic reading capabilities. The increase in
 fluorescence corresponds to the mobilization of intracellular calcium.[2]

Conclusion

(3aS,4R,9bR)-G-1 is a potent and selective GPER agonist that serves as a critical tool for investigating the biological functions of this receptor. Its well-defined chemical structure and properties, coupled with its specific pharmacological profile, make it an ideal probe for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to explore the diverse roles of GPER in health and disease. As our understanding of GPER signaling continues to evolve, G-1 will undoubtedly remain a cornerstone of research in this field.

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- To cite this document: BenchChem. [The GPER Agonist (3aS,4R,9bR)-G-1: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



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